molecular formula C10H8ClF3N2 B15237141 (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B15237141
M. Wt: 248.63 g/mol
InChI Key: NMEFHLVQAJYPQU-SECBINFHSA-N
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Description

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile compound featuring a phenyl ring substituted with a chlorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. While direct evidence regarding its synthesis or applications is absent in the provided materials, structurally related compounds in the evidence suggest roles in pharmaceutical or agrochemical research. For instance, compounds with trifluoromethyl and chloro substituents are prevalent in kinase inhibitors and antimicrobial agents due to their metabolic stability and electronic effects .

Properties

Molecular Formula

C10H8ClF3N2

Molecular Weight

248.63 g/mol

IUPAC Name

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1

InChI Key

NMEFHLVQAJYPQU-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric addition of a nitrile group to a chiral amine precursor. This reaction can be catalyzed by metal complexes or organocatalysts under mild conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts, such as enzymes from microorganisms, can also be employed to achieve the desired stereochemistry with high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 5-chloro-3-(trifluoromethyl)phenyl Amino, nitrile Not reported Pharmaceutical intermediate
Etrasimod arginine 4-cyclopentyl-3-(trifluoromethyl)phenyl Acetate, methoxy, arginine 631.69 Ulcerative colitis treatment
Compound 9 Bis(4-methoxyphenyl), silyl ether Methoxy, tert-butyldimethylsilyl Not reported Oligonucleotide synthesis
Patent Compound (Example) 2-bromo-6-chloro-4-[...]phenyl Carbamoyl, cyano Not reported Agrochemical or kinase inhibitor

Key Observations :

  • Trifluoromethyl and Chloro Groups: These substituents enhance lipophilicity and metabolic stability in both the target compound and etrasimod arginine .
  • Nitrile vs. Carbamate/Carbamoyl: The nitrile group in the target compound may act as a hydrogen-bond acceptor or bioisostere for carbonyl groups, whereas carbamoyl/cyano groups in patent compounds () likely enhance binding to enzymatic active sites .
  • Steric Effects : Compound 9 () contains bulky protecting groups (e.g., bis(4-methoxyphenyl)), which are absent in the target compound, suggesting divergent applications—synthetic intermediates vs. oligonucleotide precursors .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Bioactivity Insights

Compound Name Solubility Key Pharmacokinetic Traits Evidence Reference
Target Compound Not reported Likely moderate lipophilicity N/A
Etrasimod arginine Slightly water-soluble High molecular weight (631.69 g/mol) impacts distribution
Patent Compounds Varies (lipophilic) Designed for membrane penetration (e.g., agrochemicals)

Insights :

  • The target compound’s amino and nitrile groups could improve water solubility compared to purely lipophilic patent compounds (), but its trifluoromethyl group may counterbalance this by increasing hydrophobicity.
  • Etrasimod’s arginine salt form enhances solubility for therapeutic use, a feature absent in the target compound .

Computational and Experimental Methodologies

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